molecular formula C13H20N2 B1356441 5-methyl-2-(4-methylpiperidin-1-yl)aniline CAS No. 946719-45-5

5-methyl-2-(4-methylpiperidin-1-yl)aniline

Cat. No.: B1356441
CAS No.: 946719-45-5
M. Wt: 204.31 g/mol
InChI Key: VOBHHJBUKYXVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-(4-methylpiperidin-1-yl)aniline: is an organic compound that belongs to the class of aniline derivatives It features a piperidine ring substituted at the 2-position with a methyl group and at the 4-position with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-(4-methylpiperidin-1-yl)aniline typically involves the reaction of 5-methyl-2-nitroaniline with 4-methylpiperidine under reductive conditions. The nitro group is reduced to an amine, forming the desired product. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-methyl-2-(4-methylpiperidin-1-yl)aniline can undergo oxidation reactions, typically forming corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: 5-methyl-2-(4-methylpiperidin-1-yl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structure can be modified to enhance biological activity and selectivity.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-2-(4-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets. The piperidine ring and aniline moiety can interact with enzymes, receptors, or other proteins, leading to biological effects. The exact pathways and targets depend on the specific application and modifications of the compound.

Comparison with Similar Compounds

  • 5-Methyl-2-(1-piperidinyl)aniline
  • 5-Methyl-2-(2-methyl-1-piperidinyl)aniline
  • 5-Methyl-2-(3-methyl-1-piperidinyl)aniline

Comparison: Compared to similar compounds, 5-methyl-2-(4-methylpiperidin-1-yl)aniline has unique structural features that influence its reactivity and biological activity. The position of the methyl group on the piperidine ring can affect the compound’s interaction with biological targets and its overall stability. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

5-methyl-2-(4-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10-5-7-15(8-6-10)13-4-3-11(2)9-12(13)14/h3-4,9-10H,5-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBHHJBUKYXVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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